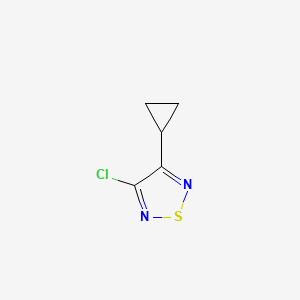

3-Chloro-4-cyclopropyl-1,2,5-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-cyclopropyl-1,2,5-thiadiazole, also known as CCT, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. CCT belongs to the thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. CCT is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives have been studied for their antibacterial activity . For example, they have been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

DNA Binding

These compounds have also been studied for their ability to bind to CT-DNA . This property could potentially be used in the development of new drugs.

Inhibitors of Nitrification in Soil

Some chlorinated thiadiazoles, such as 3,4-Dichloro-1,2,5-thiadiazole, are potent inhibitors of nitrification in soil . This could have applications in agriculture.

Building Blocks in Drug Synthesis

Chlorinated thiadiazoles can be used as building blocks in the preparation of certain drugs . For example, 3,4-Dichloro-1,2,5-thiadiazole is used in the preparation of the β-adrenergic blocking agent, Timolol .

Antifungal, Antiviral, and Insecticidal Activities

1,2,3-Thiadiazole derivatives have shown a broad spectrum of biological activities, including antifungal, antiviral, and insecticidal activities .

Potential Anticancer Activity

A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests potential applications in cancer therapy.

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activities, including antibacterial and antifungal properties . They are known to interact strongly with various biological targets due to their mesoionic nature .

Mode of Action

1,3,4-thiadiazole derivatives are known to cross cellular membranes due to their relatively good liposolubility, attributed to the presence of the sulfur atom . They can strongly interact with biomolecules such as proteins and DNA .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to have various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The mesoionic nature of 1,3,4-thiadiazole derivatives allows them to cross cellular membranes, which could potentially influence their absorption and distribution .

Result of Action

1,3,4-thiadiazole derivatives are known to have antibacterial and antifungal activities . This suggests that they may inhibit the growth of certain bacteria and fungi, although the specific effects would depend on the organism and the environmental conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole. For instance, the pH of the environment could potentially affect the compound’s ionization state, which in turn could influence its absorption, distribution, and interaction with its targets . .

properties

IUPAC Name |

3-chloro-4-cyclopropyl-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIDGRAAHFYMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-cyclopropyl-1,2,5-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2461230.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2461231.png)

![Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2461232.png)

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2461235.png)

![N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine](/img/structure/B2461237.png)

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2461238.png)

![(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461239.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2461246.png)